molecular formula C12H10FNO3 B1491883 Ethyl 5-(2-fluorophenyl)oxazole-2-carboxylate CAS No. 2097963-60-3

Ethyl 5-(2-fluorophenyl)oxazole-2-carboxylate

Cat. No.: B1491883
CAS No.: 2097963-60-3
M. Wt: 235.21 g/mol
InChI Key: CPWGCOXNMTVZBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 5-(2-fluorophenyl)oxazole-2-carboxylate is a chemical compound with the empirical formula C12H10FNO3 . It is a solid substance . The SMILES string representation of the molecule is FC1=C(C=CC=C1)C(OC=N2)=C2C(OCC)=O .


Molecular Structure Analysis

The InChI key for this compound is GPEOZYVVQQBGDO-UHFFFAOYSA-N . This key is a unique identifier that provides information about the molecular structure of the compound.


Physical and Chemical Properties Analysis

This compound is a solid substance . Its molecular weight is 235.21 g/mol .

Scientific Research Applications

Synthesis and Biological Activity

A study by Başoğlu et al. (2013) explores the microwave-assisted synthesis of hybrid molecules containing penicillanic or cephalosporanic acid moieties starting from ethyl piperazine-1-carboxylate derivatives. These compounds, including variants with a 1,3-oxazole nucleus, were tested for their antimicrobial, antilipase, and antiurease activities, revealing good to moderate antimicrobial activity against various microorganisms (Başoğlu et al., 2013).

Chemical Transformations and Characterization

The synthesis and crystal structure of ethyl 2-(benzo[d]oxazol-2-yl)-5-oxo-3-(o-tolylamino)-2,5-dihydroisoxazole-4-carboxylate have been detailed by Marjani (2013), showcasing the compound's structural features through IR, NMR, microanalyses, and X-ray diffraction methods. This study emphasizes the compound's intricate molecular structure and potential for further chemical investigation (Marjani, 2013).

Advanced Synthesis Techniques

Research by Yavari et al. (2008) presents an efficient synthesis of ethyl 2-thioxo-2,3-dihydro-1,3-oxazole-5-carboxylates under solvent-free conditions. This method involves the reaction between ammonium thiocyanate, acid chlorides, and ethyl bromopyruvate or ethyl 2-chloroacetoacetate in the presence of N-methylimidazole, demonstrating a novel approach to synthesizing functionalized 1,3-oxazoline-2-thiones (Yavari et al., 2008).

Exploration of Chemical Space

The work by Slobodyanyuk et al. (2019) on the preparation of novel sp3-enriched 4,5-disubstituted oxazoles underscores the synthetic versatility of ethyl oxazole-4-carboxylates. This study highlights the potential for late-stage functional group transformations to further diversify the chemical space of oxazole derivatives, providing a foundation for future medicinal chemistry applications (Slobodyanyuk et al., 2019).

Properties

IUPAC Name

ethyl 5-(2-fluorophenyl)-1,3-oxazole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10FNO3/c1-2-16-12(15)11-14-7-10(17-11)8-5-3-4-6-9(8)13/h3-7H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPWGCOXNMTVZBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC=C(O1)C2=CC=CC=C2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 5-(2-fluorophenyl)oxazole-2-carboxylate
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